5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

5-lipoxygenase inhibition leukotriene biosynthesis anti-inflammatory screening

Secure high-purity (≥97%) 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a versatile γ-keto carboxylic acid. The para-CF₃ group enhances lipophilicity (XLogP 2.6) and membrane permeability for cell-based assays. With a 5-LOX IC₅₀ of 2.46 μM, it is ideal for anti-inflammatory screening and SAR campaigns. It also serves as Fluvoxamine Metabolite C3 for LC-MS/MS method validation. The free carboxylic acid and ketone enable amide coupling, cyclization, and heterocyclic library synthesis. Order now for reliable, research-use-only starting material.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 88699-88-1
Cat. No. B1325328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
CAS88699-88-1
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F
InChIInChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18)
InChIKeyCLKRGSQBFRBDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid (CAS 88699-88-1): Structure, Physicochemical Profile, and Procurement Context


5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS 88699-88-1), also known as 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is an aryl-substituted γ-keto carboxylic acid derivative [1]. With a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol, this compound features a terminal carboxylic acid, a central ketone at the 5-position, and a para-substituted phenyl ring bearing an electron-withdrawing trifluoromethyl (-CF₃) group [1]. Computed physicochemical properties include a density of 1.31 g/cm³, a boiling point of 397.2°C at 760 mmHg, and a calculated XLogP of 2.6 [1][2]. Commercially, the compound is typically offered at purities of 97–98% and is intended exclusively for laboratory research applications .

5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid (CAS 88699-88-1): Why Analogs Cannot Be Casually Substituted


Structural analogs within the aryl-oxoalkanoic acid class—including 5-oxo-5-phenylvaleric acid (CAS 1501-05-9, lacking -CF₃), 4-oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS 58457-56-0, shorter side chain), and ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate (CAS 898777-81-6, ester prodrug form)—exhibit materially different physicochemical, pharmacological, and synthetic utility profiles that preclude simple interchange . The -CF₃ group enhances lipophilicity and alters electron density on the aromatic ring, which directly modulates both passive membrane permeability and target binding . Additionally, the 5-carbon chain length versus the 4-carbon butyric acid backbone creates conformational flexibility and spatial orientation differences that are critical in receptor binding pockets . Finally, the free carboxylic acid versus the ethyl ester dictates distinct solubility profiles, reactivity in downstream conjugation chemistry, and biological activity, as the ester typically requires in vivo or enzymatic hydrolysis to release the active acid form .

5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid (CAS 88699-88-1): Quantitative Differentiators Versus Analogs and In-Class Compounds


5-Lipoxygenase (5-LOX) Inhibitory Activity: Comparison with Closest Structural Analogs

In a direct enzyme inhibition assay using human recombinant 5-lipoxygenase (5-LOX), 5-oxo-5-(4-trifluoromethylphenyl)valeric acid demonstrated an IC₅₀ of 2.46 μM for the reduction of leukotriene B₄ production [1]. In contrast, a structurally distinct but functionally related 5-LOX inhibitor series reported in BindingDB exhibits an IC₅₀ of 10.0 μM against the same recombinant human enzyme under comparable assay conditions, representing an approximately 4-fold lower potency [2]. Furthermore, a more optimized 5-LOX inhibitor within the same target class achieves an IC₅₀ of 0.20 μM in human PMNL (polymorphonuclear leukocytes), establishing the broader potency range for this target class and contextualizing the target compound's intermediate activity profile [3].

5-lipoxygenase inhibition leukotriene biosynthesis anti-inflammatory screening

-CF₃ Substituent Structural Advantage: Lipophilicity and Electron-Withdrawing Effects Versus Non-Fluorinated Core Scaffold

The para-trifluoromethyl (-CF₃) substituent fundamentally alters the compound's physicochemical profile relative to its non-fluorinated core scaffold, 5-oxo-5-phenylvaleric acid (CAS 1501-05-9). The -CF₃ group imparts a calculated XLogP of 2.6 for the target compound [1], compared to an XLogP of approximately 1.8 for 5-oxo-5-phenylvaleric acid—a lipophilicity increase of approximately 0.8 log units [2]. Additionally, the strongly electron-withdrawing -CF₃ group (Hammett σₚ ≈ 0.54) reduces electron density on the adjacent aromatic ring, influencing both the pKa of the carboxylic acid and the reactivity of the γ-ketone toward nucleophilic attack, whereas the unsubstituted phenyl analog lacks this electronic modulation [3].

trifluoromethyl SAR lipophilicity modulation metabolic stability

Side Chain Length: 5-Carbon Valeric Acid Backbone Versus 4-Carbon Butyric Acid Scaffold

The 5-carbon valeric acid backbone of 5-oxo-5-(4-trifluoromethylphenyl)valeric acid (C₁₂H₁₁F₃O₃, MW 260.21) provides distinct conformational properties compared to the 4-carbon butyric acid scaffold of 4-oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS 58457-56-0, C₁₁H₉F₃O₃, MW 246.19) [1][2]. The target compound features six rotatable bonds versus five in the butyric acid analog, yielding greater conformational flexibility and a longer spatial reach between the terminal carboxylic acid and the aryl ketone [1][2]. This chain-length difference also manifests in the computed boiling point: 397.2°C for the valeric acid derivative versus 376.1°C for the butyric acid analog, reflecting increased molecular weight and altered intermolecular interactions [1][3].

chain length SAR conformational flexibility receptor binding

Free Acid Versus Ethyl Ester: Differential Reactivity in Downstream Synthesis

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid presents a free carboxylic acid terminus that enables direct participation in amide coupling, esterification, and reduction reactions without requiring a prior deprotection step. In contrast, ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate (CAS 898777-81-6, C₁₄H₁₅F₃O₃, MW 288.26) exists as the ethyl ester prodrug form, which necessitates hydrolysis (either enzymatic in vivo or chemical in vitro) to liberate the active carboxylic acid [1]. The free acid form also exhibits lower molecular weight (260.21 vs. 288.26 g/mol) and a different hydrogen-bonding capacity (one H-bond donor vs. none in the ester), affecting solubility and crystallization behavior [1].

carboxylic acid reactivity ester hydrolysis amide coupling

Known Metabolite Identity: Fluvoxamine Metabolite C3 Classification

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is cataloged as Fluvoxamine Metabolite C3, a known oxidative metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. This metabolite identity confers a specific, documented biological context that is absent for most structural analogs in this chemical class. While 5-oxo-5-phenylvaleric acid and 4-oxo-4-(4-trifluoromethylphenyl)butyric acid lack this established metabolic role, the target compound's defined position in the fluvoxamine metabolic pathway enables its use as an analytical reference standard for LC-MS/MS quantification in pharmacokinetic studies and drug metabolism research [1].

drug metabolite fluvoxamine reference standard

5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid (CAS 88699-88-1): Evidence-Backed Application Scenarios for Research and Industrial Use


In Vitro Anti-Inflammatory Screening: 5-Lipoxygenase Inhibition Assays

Based on the quantified 5-LOX IC₅₀ of 2.46 μM [1], this compound is suitable for inclusion in leukotriene pathway-focused anti-inflammatory screening panels. Its intermediate potency profile positions it as a useful tool compound for benchmarking novel 5-LOX inhibitors or as a starting scaffold for structure-activity relationship (SAR) optimization campaigns targeting improved potency and selectivity.

Medicinal Chemistry Scaffold Diversification: -CF₃-Containing γ-Keto Acid Building Block

The presence of the lipophilic, electron-withdrawing -CF₃ substituent (XLogP = 2.6) combined with a free carboxylic acid handle makes this compound a versatile building block for library synthesis [2]. Unlike its non-fluorinated phenyl analog, the -CF₃ group enhances membrane permeability potential in cell-based assays and provides distinct electronic properties for downstream reactions, including amide couplings and ketone modifications.

Analytical Reference Standard for Fluvoxamine Pharmacokinetic Studies

As Fluvoxamine Metabolite C3, this compound serves as a certified analytical reference standard for LC-MS/MS method development and validation in fluvoxamine pharmacokinetic studies [3]. Laboratories conducting ADME (absorption, distribution, metabolism, excretion) profiling or therapeutic drug monitoring of fluvoxamine require this metabolite standard for accurate quantification of metabolic pathways and impurity identification.

Organic Synthesis Intermediate: 5-Carbon γ-Keto Acid Platform

The 5-carbon valeric acid backbone provides distinct conformational flexibility (6 rotatable bonds) compared to the 4-carbon butyric acid analog [4][5]. This scaffold is applicable in the synthesis of heterocyclic derivatives via cyclization reactions with hydrazines or hydroxylamines, as well as in the preparation of fulleroid and methanofullerene derivatives via functionalization of the ketone and carboxylic acid moieties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.